N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide
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Overview
Description
“N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide” is also known as Fluopyram . It is a broad-spectrum fungicide used as a foliar application and as a seed treatment to control various diseases . It also has nematicide activity . The major use of Fluopyram and its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of Fluopyram involves the formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have been introduced to the market since the first TFMP derivative, Fluazifop-butyl .Molecular Structure Analysis
The molecular structure of Fluopyram is C₁₆H₁₁ClF₆N₂O . It does not exhibit isomerism .Chemical Reactions Analysis
The biological activities of Fluopyram derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The relatively minor changes of lengthening the linker between the 3‐chloro‐5‐trifluoromethyl‐2‐pyridinyl residue and the carboxylic amide part of fluopicolide by one methylene unit (CH2 → CH2CH2), and changing the phenyl substitution pattern from ortho–ortho′ substitution (R1 and R2) to a single ortho substitution (R1), would result in a complete shift of the biological spectrum and mode of action (MoA) .Physical and Chemical Properties Analysis
The molecular mass of Fluopyram is 396.76 . The physicochemical properties of Fluopyram derivatives are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Metabolism and Pharmacokinetics
- The compound GDC-0449, which shares a similar chemical structure, undergoes extensive metabolism in rats and dogs, indicating significant pharmacokinetic activities. It was observed that feces are the major route of excretion, and the compound showed high absorption rates based on total excretion in bile and urine. This study highlights the importance of understanding the metabolic fate and disposition of such compounds in the development of pharmaceuticals (Qin Yue et al., 2011).
Chemical Synthesis and Characterization
- Research into the synthetic processes of related compounds demonstrates the feasibility of creating complex molecules through multi-step syntheses. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide through five steps shows the potential for generating similar compounds for various scientific applications, with a focus on practicality and efficiency (Gong Ping, 2007).
Anticancer Activity
- The investigation of vismodegib, a molecule structurally related to the query compound, as a Hedgehog pathway signaling inhibitor, showcases its clinical significance in treating basal cell carcinoma. This underscores the potential of using structurally similar compounds in targeting specific signaling pathways for cancer therapy (N. Batty et al., 2012).
Material Science Applications
- In the field of materials science, compounds containing pyridine and trifluoromethylphenyl groups have been utilized in the synthesis of novel polyamides with promising physical properties. These materials exhibit high thermal stability, solubility in organic solvents, and could have applications in electronics and other high-performance materials (Xiao-Ling Liu et al., 2013).
Molecular Docking and Drug Design
- Theoretical studies on similar sulfonamide compounds for their potential as COVID-19 drugs highlight the importance of molecular docking and computational calculations. These approaches provide insights into the reactivity and biological activity of compounds, facilitating the design of novel therapeutics (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O3S/c20-16-10-13(19(21,22)23)11-24-18(16)29(27,28)15-8-6-14(7-9-15)25-17(26)12-4-2-1-3-5-12/h1-11H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVDRUNJRAJQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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